molecular formula C16H12N6O2 B6418399 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1203188-16-2

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B6418399
CAS No.: 1203188-16-2
M. Wt: 320.31 g/mol
InChI Key: IAEUWFICLAIXSL-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is a complex organic compound that features a benzoxazole ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of azides with nitriles.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the tetrazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole and tetrazole rings.

    Reduction: Reduced forms of the benzoxazole and tetrazole rings.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The benzoxazole and tetrazole rings can interact with biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of both benzoxazole and tetrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c23-16(9-14-13-3-1-2-4-15(13)24-19-14)18-11-5-7-12(8-6-11)22-10-17-20-21-22/h1-8,10H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUWFICLAIXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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